molecular formula C9H12O2 B1200191 1-(4-Methoxyphenyl)ethanol CAS No. 3319-15-1

1-(4-Methoxyphenyl)ethanol

Cat. No.: B1200191
CAS No.: 3319-15-1
M. Wt: 152.19 g/mol
InChI Key: IUUULXXWNYKJSL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)ethanol, also known as 4-Methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a secondary alcohol with a methoxy group attached to the benzene ring. This compound is of significant interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethanol can be synthesized through the biocatalytic reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2. This method involves the anti-Prelog enantioselective reduction of the ketone to produce the alcohol .

Industrial Production Methods: In industrial settings, the compound can be produced through the biocatalytic asymmetric oxidation of racemic this compound using Acetobacter sp. CCTCC M209061 cells in a biphasic system. The addition of deep eutectic solvents to the reaction system significantly enhances the efficiency of the biocatalytic process .

Chemical Reactions Analysis

Scientific Research Applications

Photochemical Studies

1-(4-Methoxyphenyl)ethanol is extensively used in photochemical research, particularly in studying the dynamics of excited states through laser-flash photolysis. This technique allows researchers to observe transient species formed during chemical reactions under light exposure. The compound has been utilized to generate 4-(1-chloro-ethyl)-anisole, facilitating the exploration of reaction mechanisms and kinetics in organic chemistry .

Enzymatic Reactions

Recent studies have highlighted the compound's role in stereoselective enzymatic reactions. Specifically, a lipase-catalyzed transesterification process has been developed for the resolution of its enantiomers. The immobilized lipase Novozym 40086 was identified as the most effective catalyst, demonstrating significant potential for applications in asymmetric synthesis and pharmaceutical development .

Molecular Structure Studies

Research into the conformational preferences of related compounds, such as 2-(4-methoxyphenyl)ethanol, has provided insights into intramolecular interactions influenced by substituents like methoxy groups. These studies utilize advanced spectroscopic techniques such as laser-induced fluorescence and IR spectroscopy to analyze molecular behavior and stability .

Case Studies

StudyApplicationFindings
Lipase-Catalyzed ResolutionEnzymatic SynthesisEstablished an efficient method for resolving enantiomers of this compound using Novozym 40086 .
Photochemical DynamicsLaser-Flash PhotolysisUsed to study reaction mechanisms and produce derivatives like 4-(1-chloro-ethyl)-anisole .
Conformational AnalysisMolecular Interaction StudiesInvestigated the effects of methoxy substitution on molecular conformations and hydrogen bonding interactions .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, the biocatalytic reduction of 4-methoxyacetophenone to this compound using Trigonopsis variabilis AS2 involves the enantioselective reduction of the ketone group . The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in these biocatalytic processes.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)ethanol can be compared with other similar compounds, such as:

  • 4-Methoxybenzyl alcohol
  • 4-Methoxyacetophenone
  • 4-Methoxy-α-methylbenzyl alcohol
  • 1-Phenylethanol
  • 1-(4-Chlorophenyl)ethanol

Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group attached to the benzene ring and a secondary alcohol group. This unique structure allows it to undergo specific reactions and be used in various applications that other similar compounds may not be suitable for .

Biological Activity

1-(4-Methoxyphenyl)ethanol, also known as p-methoxyphenylethanol or MOPE, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12O3C_9H_{12}O_3 and features a methoxy group attached to a phenyl ring. The presence of the methoxy group enhances its lipophilicity and biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • HepG2 (hepatoma)

In vitro assays demonstrated that this compound induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antiviral Activity

Research has indicated that this compound may possess antiviral properties. It has been evaluated for its ability to inhibit HIV-1 replication in vitro. The compound's mechanism appears to involve the downregulation of transcription factors associated with viral replication .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Biocatalytic Methods : Utilizing enzymes such as lipases for stereoselective transesterification reactions has been reported as an efficient means to produce enantiopure forms of the compound .
  • Chemical Synthesis : Traditional chemical methods involve the reduction of corresponding ketones or aldehydes with reducing agents like lithium aluminum hydride (LiAlH4) .

Case Study: Anticancer Activity Evaluation

A recent study assessed the cytotoxic effects of this compound on MCF-7 and HeLa cell lines. The results indicated a concentration-dependent increase in cell inhibition, with significant effects observed at concentrations ranging from 31.25 μg/mL to 250 μg/mL:

Concentration (μg/mL)MCF-7 Inhibition (%)HeLa Inhibition (%)
31.2528.351.39
62.533.2944.15
12597.62Not reported
250Highest observedNot reported

This case study emphasizes the potential of this compound as an effective anticancer agent .

Lipase-Catalyzed Resolution

The use of immobilized lipases in the resolution of racemic mixtures of this compound has been optimized for better yields and enantiomeric purity. The study identified Novozym 40086 as the most effective enzyme for this process, highlighting its potential application in pharmaceutical synthesis .

Q & A

Basic Questions

Q. What are the common methods for synthesizing 1-(4-Methoxyphenyl)ethanol in laboratory settings?

  • Chemical Synthesis : Reduction of 4-methoxyacetophenone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields this compound. Oxidation of derivatives (e.g., substituted acetophenones) under controlled pH and temperature conditions is also employed .
  • Biological Synthesis : Enantioselective reduction of 4-methoxyacetophenone using biocatalysts (e.g., Daucus carota cells) in aqueous media produces (S)-(-)-1-(4-Methoxyphenyl)ethanol with high enantiomeric excess (ee). Exogenous agents like ethanol or glucose enhance yield and selectivity .
  • Example Conditions :

MethodCatalyst/AgentSolventYield (%)ee (%)
ChemicalNaBH₄Ethanol85-90-
BiologicalD. carota cellsWater70-75>90

Q. How can researchers characterize this compound using spectroscopic techniques?

  • NMR Spectroscopy : Key signals include:

  • ¹H NMR : δ 1.4 ppm (CH₃, triplet), δ 3.8 ppm (OCH₃, singlet), δ 4.8 ppm (OH, broad).
  • ¹³C NMR : δ 55.2 (OCH₃), δ 70.1 (CH₂), δ 159.5 (aromatic C-O).
    • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O methoxy), and ~1050 cm⁻¹ (C-O alcohol) confirm functional groups .
    • Mass Spectrometry : Molecular ion peak at m/z 152.19 (C₉H₁₂O₂) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • The compound is slightly soluble in water (~2.5 g/L at 25°C) but highly soluble in organic solvents (e.g., ethanol, dichloromethane). This necessitates solvent selection for reactions (e.g., aqueous-organic biphasic systems for biocatalysis) and purification via column chromatography .

Q. What factors affect the stability of this compound during storage and experimental use?

  • Environmental Factors : Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Store in amber vials at 4°C under inert gas (N₂/Ar).
  • Thermal Stability : Decomposes above 150°C; reflux reactions should use low-boiling solvents (e.g., ethanol) .

Advanced Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound, and how do reaction conditions influence enantiomeric excess?

  • Biocatalytic Asymmetric Reduction : D. carota cells or engineered enzymes (e.g., alcohol dehydrogenases) reduce 4-methoxyacetophenone to the (S)-enantiomer. Optimizing pH (6.5-7.5), temperature (25-30°C), and co-solvents (e.g., 10% DMSO) improves ee to >95% .
  • Chiral Auxiliaries : Use of (-)-sparteine or Evans auxiliaries in chemical synthesis achieves moderate ee (60-70%) but requires additional steps for auxiliary removal .

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

  • DFT Calculations : Model transition states for oxidation/reduction pathways to predict regioselectivity. For example, Mulliken charges on the hydroxyl group guide predictions of nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvent effects (e.g., deep-eutectic solvents) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates in substitution reactions .

Q. How should researchers address contradictions in reported biological activities of this compound across different studies?

  • Critical Analysis : Compare assay conditions (e.g., cell lines, exposure time). For example, antimicrobial activity varies with bacterial strain (Gram-positive vs. Gram-negative) due to membrane permeability differences.
  • Meta-Analysis : Use tools like ROS analysis or proteomics to identify confounding factors (e.g., ROS scavenging in antioxidant assays) .

Q. What structure-activity relationship (SAR) studies have been conducted on derivatives of this compound?

  • Key Modifications :

DerivativeFunctional GroupActivity Trend
4-MethoxyacetophenoneKetoneReduced antimicrobial activity
1-(4-Methoxyphenyl)ethylamineAmineEnhanced CNS penetration
Halogenated analogsCl/BrIncreased cytotoxicity
  • Mechanistic Insights : Methoxy groups enhance lipid solubility, improving blood-brain barrier penetration, while hydroxyl groups mediate hydrogen bonding with target enzymes .

Q. Methodological Recommendations

  • Contradiction Resolution : Replicate studies under standardized conditions (pH 7.4, 37°C) and validate via orthogonal assays (e.g., HPLC for purity, microbroth dilution for MIC) .
  • Data Reproducibility : Report solvent purity, catalyst lot numbers, and spectrometer calibration details to minimize variability .

Properties

IUPAC Name

1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401311686
Record name 1-(4-Methoxyphenyl)ethanol
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Molecular Weight

152.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3319-15-1
Record name 1-(4-Methoxyphenyl)ethanol
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Record name 1-(4-Methoxyphenyl)ethanol, (+/-)-
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Record name 1-(4-Methoxyphenyl)ethanol
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Record name 4-methoxy-α-methylbenzyl alcohol
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Record name 1-(4-METHOXYPHENYL)ETHANOL, (±)-
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 5 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (S)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (R)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 97% e.e.
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200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 7 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (R)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (S)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 95% e.e. Furthermore, HPLC conditions were set at a flow rate of 1.0 ml/min, while GC conditions were set to an oven temperature of 190° C.
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200 mg
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Synthesis routes and methods III

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxyacetophenone (151 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (372 mg, 2.5 mmol) were added through a syringe, and dissolved in benzene (0.5 mL). To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 6 hours. At 0° C., tetrabutylammonium fluoride in THF (1 M, 1 mL) was then added to the solution, which was stirred at 0° C. for 1 hour. The solvents were distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 1-(4-methoxyphenyl)ethanol (140 mg, 0.92 mmol, 92%). The results are shown as Entry 1 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
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151 mg
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372 mg
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1 mL
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Synthesis routes and methods IV

Procedure details

To a vial was added wet Raney Ni 4200 (8 mg, 7×10−5 mol, 50 mol %) then 3 mL hexane followed by 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol (38 mg, 1.4×10−4 mol) and of NaBH4 (3 mg, 7×10−5 mol, 50 mol %). The vial was capped and heated to 80° C. for 24 hours. The reaction was cooled, opened and 10 mg of NH4COOH was added. 50 mL of Et2O was used to transfer the crude to an erlenmeyer containing MgSO4. After drying the solution was filtered and concentrated. HNMR gave 63% conversion to 1-(4-methoxyphenyl)ethan-1-one and 1-(4-methoxyphenyl)ethan-1-ol in a ratio 3:7. 63% of the β-O-4 bond was broken.
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3 mL
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38 mg
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3 mg
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8 mg
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50 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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